![molecular formula C9H12N4S B13070205 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of dimethyl thiazole with an imidazole derivative under controlled conditions. The process may include steps such as:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone.
Coupling with imidazole: The thiazole derivative is then coupled with an imidazole compound using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted thiazole or imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.
Vergleich Mit ähnlichen Verbindungen
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Imidazole derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and are used in antimicrobial therapies.
Uniqueness: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is unique due to its combined thiazole and imidazole rings, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H12N4S |
|---|---|
Molekulargewicht |
208.29 g/mol |
IUPAC-Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-8(14-7(2)12-6)5-13-4-3-11-9(13)10/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI-Schlüssel |
LCCYTKBFEGJICL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)CN2C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


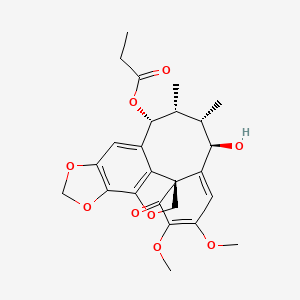

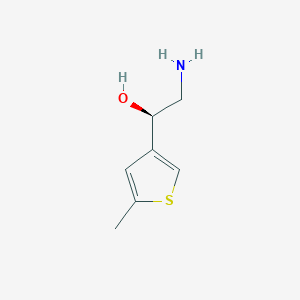
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
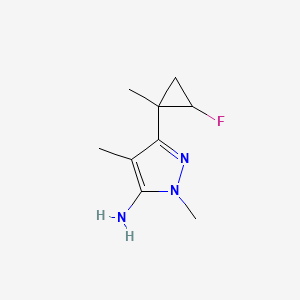
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
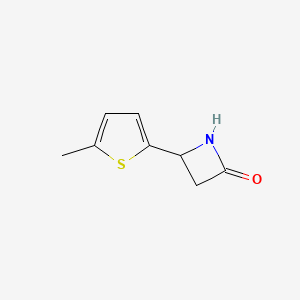
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
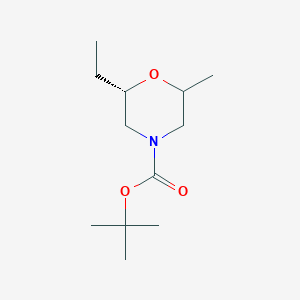
amine](/img/structure/B13070178.png)

![[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
